
GPR55 agonist 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GPR55 agonist 4 is a potent and selective agonist of the G protein-coupled receptor 55 (GPR55). This receptor has been implicated in various physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders. This compound has shown promising potential in modulating these conditions by activating the GPR55 receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of GPR55 agonist 4 involves several key steps. The commercially available 3,4-dihydrocoumarin is treated with concentrated sulfuric acid in anhydrous methanol, yielding an intermediate compound. This intermediate undergoes a methylation reaction in the presence of methyl iodide and sodium hydride in dimethylformamide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: GPR55 agonist 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
GPR55 agonist 4 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationship of GPR55 ligands.
Biology: Investigated for its role in modulating microglia-mediated neuroinflammation and other cellular processes.
Medicine: Explored as a potential therapeutic agent for cancer, neurodegenerative diseases, and metabolic disorders.
Industry: Utilized in the development of novel pharmaceuticals targeting GPR55
Mécanisme D'action
GPR55 agonist 4 exerts its effects by binding to the GPR55 receptor, leading to the recruitment of β-arrestin and subsequent activation of downstream signaling pathways. This activation results in various cellular responses, including modulation of calcium release, phosphorylation of extracellular signal-regulated kinases (ERK1/2), and activation of nuclear factor of activated T-cells (NFAT). These pathways play crucial roles in regulating cell proliferation, migration, and immune responses .
Comparaison Avec Des Composés Similaires
O-1602: Another GPR55 agonist with similar binding properties.
ML-193: A GPR55 antagonist with inverse agonistic activity.
KIT C: A coumarin-based compound acting as a GPR55 antagonist
Uniqueness: GPR55 agonist 4 stands out due to its high potency and selectivity for the GPR55 receptor. Its ability to induce β-arrestin recruitment and activate specific signaling pathways makes it a valuable tool for studying GPR55-related physiological and pathological processes. Additionally, its potential therapeutic applications in various diseases highlight its significance in scientific research and drug development .
Propriétés
Formule moléculaire |
C19H16FN5O2 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
5-[3-[[(1R)-1-(4-fluorophenyl)ethyl]amino]-1,2,4-triazin-6-yl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H16FN5O2/c1-11(12-3-6-14(20)7-4-12)22-18-21-10-15(23-24-18)13-5-8-17-16(9-13)25(2)19(26)27-17/h3-11H,1-2H3,(H,21,22,24)/t11-/m1/s1 |
Clé InChI |
YMMHFOXSAMBHAZ-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)F)NC2=NC=C(N=N2)C3=CC4=C(C=C3)OC(=O)N4C |
SMILES canonique |
CC(C1=CC=C(C=C1)F)NC2=NC=C(N=N2)C3=CC4=C(C=C3)OC(=O)N4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


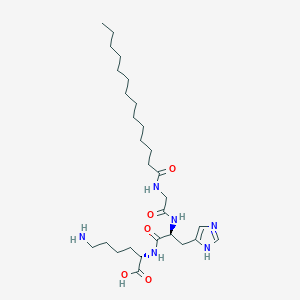

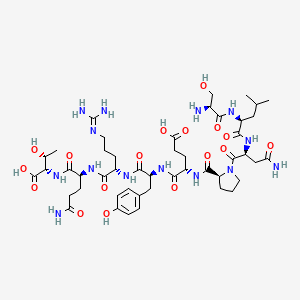
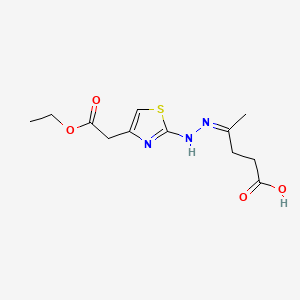
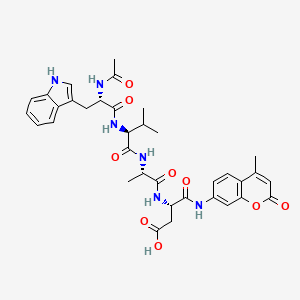
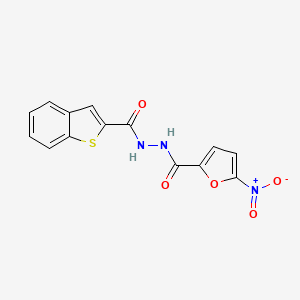
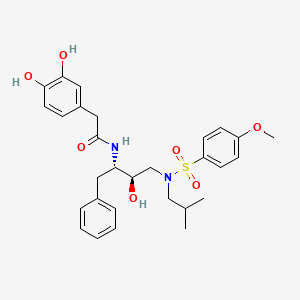
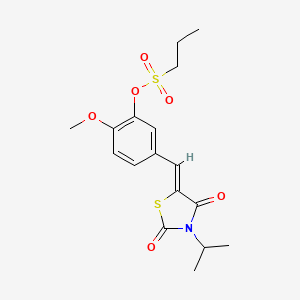

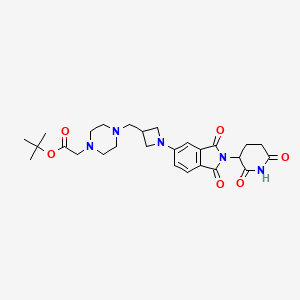
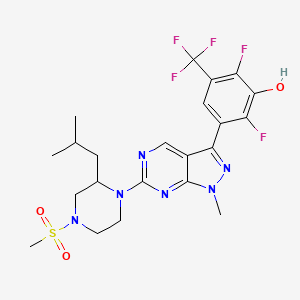
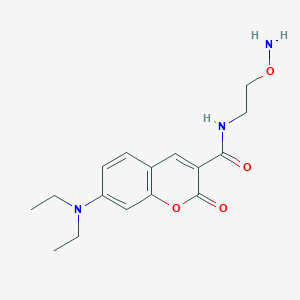
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
